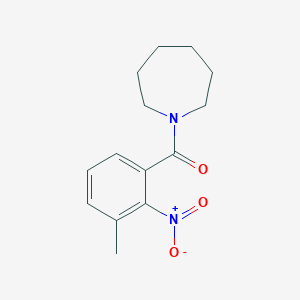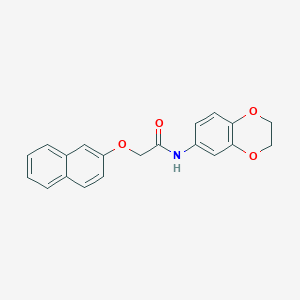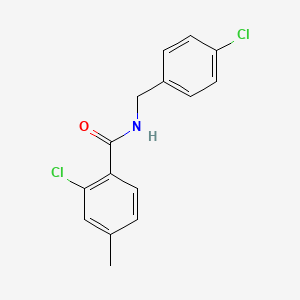![molecular formula C18H19N3O2S B5755404 2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)
2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide, commonly known as MPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPAC is a thioamide derivative that belongs to the class of N-substituted benzamides.
Mechanism of Action
The exact mechanism of action of MPAC is not yet fully understood. However, studies suggest that it may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
MPAC has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the production of pro-inflammatory cytokines. MPAC has also been reported to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPAC is its high potency against cancer cells and its low toxicity towards normal cells. This makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of MPAC is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of MPAC. One area of research could focus on the development of more efficient synthesis methods for MPAC that yield higher purity and better yields. Another area of research could focus on the identification of the exact mechanism of action of MPAC and the development of more potent derivatives. Additionally, further studies could be conducted to investigate the potential use of MPAC in combination with other anti-cancer or anti-inflammatory agents to enhance its therapeutic efficacy.
Synthesis Methods
MPAC can be synthesized by reacting 4-(propionylamino)aniline with carbon disulfide and methyl isocyanate in the presence of a base. This method of synthesis has been reported to yield high purity MPAC with good yields.
Scientific Research Applications
MPAC has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. MPAC has also been shown to possess anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-methyl-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-16(22)19-13-8-10-14(11-9-13)20-18(24)21-17(23)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFZTLHGKGKWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)

![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)
methanone](/img/structure/B5755394.png)

![2-(3,5-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5755410.png)


![N-(2-fluorophenyl)-6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5755432.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)